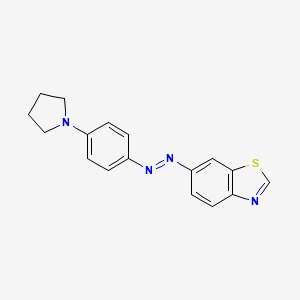
6-((4-(1-Pyrrolidinyl)phenyl)azo)benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-(1-Pyrrolidinyl)phenyl)azo)benzothiazole is a complex organic compound that belongs to the class of azo compounds and benzothiazoles. It is characterized by the presence of a pyrrolidinyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety through an azo linkage. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(1-Pyrrolidinyl)phenyl)azo)benzothiazole typically involves the diazo-coupling reaction between 4-(1-pyrrolidinyl)aniline and benzothiazole-2-diazonium chloride. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The reaction conditions usually include maintaining a low temperature to stabilize the diazonium intermediate and prevent its decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
6-((4-(1-Pyrrolidinyl)phenyl)azo)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids and are carried out in polar solvents.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
科学的研究の応用
6-((4-(1-Pyrrolidinyl)phenyl)azo)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
作用機序
The mechanism of action of 6-((4-(1-Pyrrolidinyl)phenyl)azo)benzothiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, leading to antibacterial effects. It also interacts with cellular pathways involved in inflammation and pain, contributing to its therapeutic properties .
類似化合物との比較
Similar Compounds
Benzothiazole: A simpler structure lacking the azo and pyrrolidinyl groups.
4-(1-Pyrrolidinyl)aniline: Contains the pyrrolidinyl group but lacks the benzothiazole moiety.
Azo Compounds: General class of compounds with an azo linkage but different substituents.
Uniqueness
6-((4-(1-Pyrrolidinyl)phenyl)azo)benzothiazole is unique due to the combination of the benzothiazole ring, azo linkage, and pyrrolidinyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
84713-37-1 |
|---|---|
分子式 |
C17H16N4S |
分子量 |
308.4 g/mol |
IUPAC名 |
1,3-benzothiazol-6-yl-(4-pyrrolidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H16N4S/c1-2-10-21(9-1)15-6-3-13(4-7-15)19-20-14-5-8-16-17(11-14)22-12-18-16/h3-8,11-12H,1-2,9-10H2 |
InChIキー |
INMSFRDSKKWMOQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)N=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


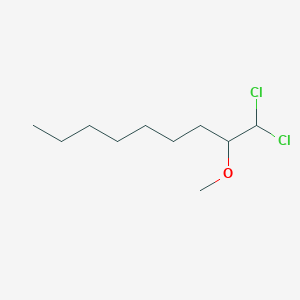
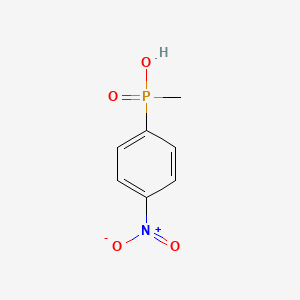
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
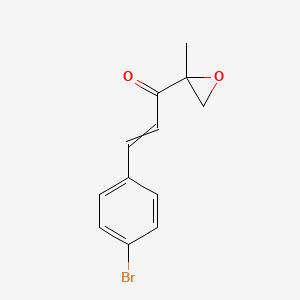
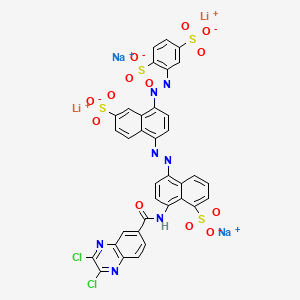
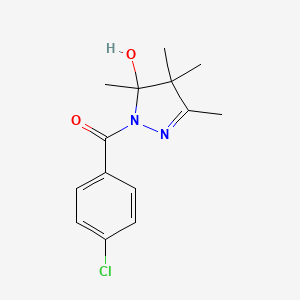
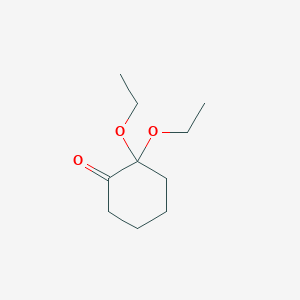
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
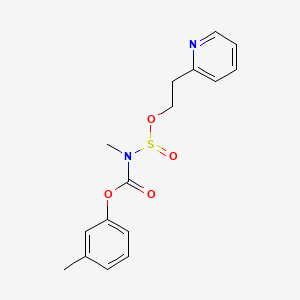
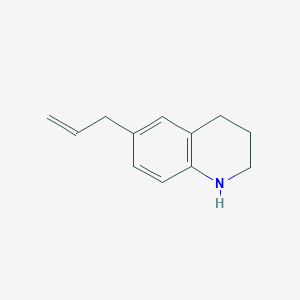
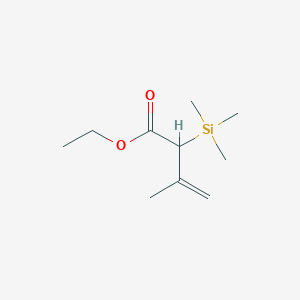
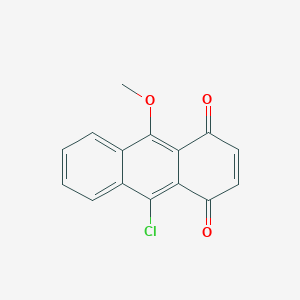
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
